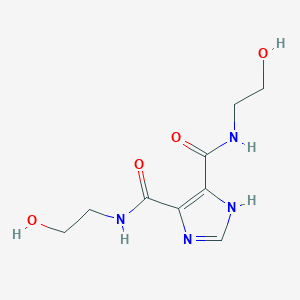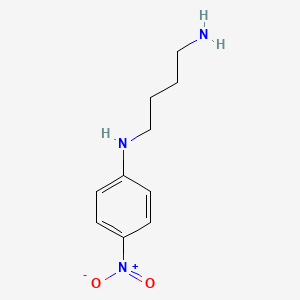
N,N'-bis(2-hydroxyethyl)-1H-imidazole-4,5-dicarboxamide
Übersicht
Beschreibung
N,N'-bis(2-hydroxyethyl)-1H-imidazole-4,5-dicarboxamide, commonly known as BICA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BICA is a derivative of imidazole and has been shown to exhibit a wide range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of BICA is not fully understood. However, it is believed that BICA acts as a chelating agent, binding to metal ions and preventing them from participating in harmful reactions. BICA has also been shown to exhibit antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
BICA has been shown to have a wide range of biochemical and physiological effects. It has been shown to exhibit antioxidant properties, which may help to protect cells from oxidative damage. BICA has also been shown to have a high affinity for metal ions, which makes it an ideal candidate for metal ion detection and separation.
Vorteile Und Einschränkungen Für Laborexperimente
BICA has several advantages for use in lab experiments. It is a highly selective chelating agent that can be used to selectively bind to specific metal ions. BICA is also relatively easy to synthesize, making it readily available for use in experiments.
However, there are also limitations to the use of BICA in lab experiments. BICA has a relatively low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, BICA has a relatively short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several potential future directions for research on BICA. One area of interest is the development of BICA-based therapies for neurodegenerative diseases. BICA has been shown to exhibit antioxidant properties and may be able to protect cells from oxidative damage, which is a hallmark of many neurodegenerative diseases.
Another area of interest is the development of BICA-based sensors for metal ion detection. BICA has a high affinity for divalent metal ions, which makes it an ideal candidate for use in metal ion detection and separation.
Conclusion:
In conclusion, BICA is a chemical compound that has been extensively studied for its potential applications in scientific research. BICA has been shown to exhibit a wide range of biochemical and physiological effects, including antioxidant properties and a high affinity for divalent metal ions. While there are limitations to the use of BICA in lab experiments, there are also many potential future directions for research on this compound.
Wissenschaftliche Forschungsanwendungen
BICA has been studied extensively for its potential applications in scientific research. One of the primary uses of BICA is as a chelating agent for metal ions. BICA has been shown to have a high affinity for divalent metal ions such as copper, zinc, and nickel. This makes it an ideal candidate for use in metal ion detection and separation.
BICA has also been studied for its potential as a therapeutic agent. It has been shown to exhibit antioxidant properties and has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
4-N,5-N-bis(2-hydroxyethyl)-1H-imidazole-4,5-dicarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O4/c14-3-1-10-8(16)6-7(13-5-12-6)9(17)11-2-4-15/h5,14-15H,1-4H2,(H,10,16)(H,11,17)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMSGMNBMUPTIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1)C(=O)NCCO)C(=O)NCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(2-furyl)-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-3-phenylpropanamide](/img/structure/B3822824.png)

![tricyclo[7.1.0.0~4,6~]decane-5,10-dicarboxylic acid](/img/structure/B3822835.png)
![(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]piperidin-3-ol](/img/structure/B3822842.png)

![1-{[1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-methylpiperidine](/img/structure/B3822863.png)
![4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}-1,2,5-oxadiazol-3-amine](/img/structure/B3822869.png)
![1-methyl-4-[2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B3822874.png)
![(2-aminoethyl)[2-nitro-5-(1-pyrrolidinyl)phenyl]amine](/img/structure/B3822877.png)
![{2-[5-(diphenylmethyl)-1H-1,2,4-triazol-3-yl]ethyl}amine dihydrochloride](/img/structure/B3822896.png)

![2-[2-(1,3-thiazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3822904.png)
![2-[5-(isopropylamino)pentyl]-1H-isoindole-1,3(2H)-dione hydrobromide](/img/structure/B3822917.png)